1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-(2-aminoethyl)-5-thiophen-3-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4S/c10-2-3-13-9(11)5-8(12-13)7-1-4-14-6-7/h1,4-6H,2-3,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQTZXDOWBRBJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)N)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrazole ring substituted with a thiophene group and an aminoethyl side chain, which contributes to its interaction with various biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
- Introduction of the Thiophene Group : The thiophene moiety is often introduced via cross-coupling reactions, such as the Suzuki or Stille coupling.
- Attachment of the Aminoethyl Side Chain : This is accomplished through nucleophilic substitution reactions, where the pyrazole ring is reacted with an appropriate haloethylamine.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential in different therapeutic areas.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antitumor activity. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Research has shown that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis and death . In vitro studies have revealed moderate to excellent activities against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Anti-inflammatory properties have been attributed to this class of compounds as well. For instance, certain pyrazole derivatives have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting a potential role in treating inflammatory diseases .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity through competitive or non-competitive inhibition.
- Signal Transduction Pathways : It could influence various signal transduction pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives:
- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives for their ability to inhibit BRAF(V600E) mutations in melanoma cells. Compounds similar to this compound showed promising results comparable to existing therapies .
- Antimicrobial Activity : In another study, derivatives were tested against common bacterial strains, demonstrating significant inhibition at low concentrations. The mechanism involved disruption of membrane integrity leading to cell death .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives with substitutions at positions 1, 3, and 5 exhibit diverse biological activities depending on substituent type, position, and electronic properties. Below is a systematic comparison:
Substituent Position on the Pyrazole Ring
Regioisomeric Effects :
Switching substituent positions on the pyrazole ring can drastically alter biological activity. For example, replacing 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-aryl-pyrazol-5-amine with its regioisomer (4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-aryl-pyrazol-5-amine) shifted inhibitory activity from p38α MAP kinase to cancer-related kinases (Src, B-Raf, EGFR, VEGFR2) with IC50 values ranging from 31 to 592 nM . This highlights the critical role of substituent orientation in target specificity.- Aryl vs. Alkyl Groups: Aryl substituents (e.g., 4-fluorophenyl) at position 1 enhance aromatic stacking interactions, while alkyl chains (e.g., methyl in 3-Methyl-1-phenyl-1H-pyrazol-5-amine) may simplify synthesis but reduce target affinity .
Thiophene vs. Other Heterocycles
Thiophen-3-yl vs. Thiophen-2-yl :
The thiophene ring’s substitution pattern influences electronic properties. For instance, 3-methyl-1-(1-(thiophen-2-yl)ethyl)-1H-pyrazol-5-amine () has a thiophen-2-yl group, which may alter π-π stacking compared to the target compound’s thiophen-3-yl substituent.- Thiophene vs.
Functional Group Modifications
- Amine at Position 5: The primary amine at position 5 is conserved in many active analogs. For example, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (compound 6a) retains this group and shows nanomolar IC50 values against multiple kinases .
Halogenation and Electron-Withdrawing Groups :
Chloro- or trifluoromethyl-substituted analogs (e.g., 1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine) exhibit enhanced metabolic stability and target binding due to electron-withdrawing effects .
Structural and Activity Comparison Table
Preparation Methods
Aminoethyl Side Chain Functionalization
The aminoethyl group is typically introduced via nucleophilic substitution or reductive amination on pyrazole intermediates. Protection of amine functionalities using tert-butyl carbamate (Boc) groups is common to facilitate purification and control reactivity during multi-step synthesis.
Summary Table of Preparation Methods
| Step | Reaction Type | Starting Materials | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Masamune-Claisen Condensation | N-Boc-β-alanine | Esterification agents | Room temp to reflux | Not specified | β-keto ester intermediate formation |
| 2 | Cyclization | β-Keto ester + Hydrazine derivatives | Methanol, reflux | 5 hours reflux | 48–83 | Formation of pyrazole ring |
| 3 | Deprotection | Protected pyrazole derivatives | HCl in EtOAc | Room temperature | 78–84 | Removal of Boc protecting group |
| 4 | Amide Coupling | 5-Bromothiophene-3-carboxylic acid + pyrazol-5-amine | TiCl4 + pyridine or DCC + DMAP | RT to reflux | 12–48 | Coupling to introduce thiophene substituent |
| 5 | Aminoethyl Functionalization | Pyrazole intermediates | Nucleophilic substitution agents | Varies | Not specified | Boc protection often used |
Research Findings and Optimization Notes
Reaction Yields and Catalysts: TiCl4-mediated coupling reactions provide lower yields and may lead to partial deprotection of pyrazole nitrogen under acidic workup, resulting in unprotected pyrazole amides. Use of carbodiimide coupling agents like DCC with DMAP improves yields and selectivity.
Protection Strategies: Boc protection of amines is critical to control side reactions and improve purification. Acidolytic deprotection is typically mild and efficient.
Solvent Effects: Polar aprotic solvents such as dichloromethane and toluene are preferred for coupling reactions to enhance solubility and reaction rates.
Temperature Control: Reflux conditions in methanol are standard for pyrazole ring formation; room temperature to mild heating suffices for amide bond formation.
Purification: Chromatographic techniques (e.g., column chromatography using hexanes/ethyl acetate mixtures with triethylamine additives) are employed to achieve high purity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step condensation reactions. A typical approach involves cyclocondensation of substituted hydrazines with β-keto esters or nitriles, followed by functionalization of the pyrazole core. For example, analogous pyrazole derivatives (e.g., 1-methyl-3-phenyl-1H-pyrazol-5-amine) are synthesized using a 1,5-diarylpyrazole core template with iterative substitutions . Microwave-assisted synthesis (e.g., for triazole derivatives) can enhance reaction efficiency and yield, reducing side products .
- Optimization : Key parameters include temperature control (80–120°C), solvent selection (DMF or ethanol for polar intermediates), and catalyst use (e.g., NaOH for cyclization). Monitor intermediates via TLC or HPLC to ensure purity ≥97% .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : Use H/C NMR to confirm substituent positions (e.g., thiophen-3-yl vs. 2-yl) and amine proton environments.
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (calculated: ~248.3 g/mol).
- X-ray Crystallography : Resolve tautomeric ambiguities (e.g., pyrazole vs. pyrazoline forms) if single crystals are obtainable .
Q. What safety protocols are critical when handling this compound?
- Hazards : Based on structurally similar pyrazoles (e.g., 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine), expect acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .
- Mitigation : Use PPE (gloves, lab coats, goggles), work in a fume hood, and store in amber glass under inert gas. Dispose of waste via licensed hazardous waste contractors .
Advanced Research Questions
Q. How do electronic effects of the thiophen-3-yl and aminoethyl substituents influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The thiophen-3-yl group’s electron-rich aromatic system enhances electrophilic substitution at the pyrazole C4 position. The 2-aminoethyl side chain acts as a directing group, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids). Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
- Data Contradictions : Discrepancies in reaction yields may arise from competing coordination modes (e.g., amine vs. thiophen sulfur). Validate using N NMR to track nitrogen coordination .
Q. What strategies resolve tautomeric or conformational ambiguities in structural studies?
- Case Study : For tautomeric pyrazole-triazole systems, X-ray diffraction (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) confirms planar geometries and hydrogen-bonding networks. Compare experimental IR spectra (N-H stretches at ~3300 cm) with computational models (e.g., Gaussian) .
- Advanced Techniques : Dynamic NMR at variable temperatures (e.g., -40°C to 80°C) can detect slow tautomer interconversion .
Q. How can researchers design SAR studies to explore bioactivity against kinase targets?
- Methodology :
- Library Design : Synthesize analogs with varied substituents (e.g., halogenated thiophens, alkylamino chains).
- Assays : Use enzymatic inhibition assays (e.g., EGFR kinase) with IC determination via fluorescence polarization.
Q. What computational tools are suitable for predicting ADMET properties?
- Models :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
